molecular formula C16H25N5O2 B2365311 tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353974-24-9

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2365311
CAS No.: 1353974-24-9
M. Wt: 319.409
InChI Key: IXHOHSHMARMPTL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate is a sophisticated chemical intermediate of significant value in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. Its core structure, featuring a pyrimidine core substituted with a cyclopropylamino group and a Boc-protected piperazine, is a privileged scaffold in drug discovery. This compound serves as a critical precursor in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) [Source] . BTK is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in B-cell receptor signaling; it is a well-validated therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders [Source] . The specific substitution pattern on the pyrimidine ring is designed to optimize interactions with the hinge region and allosteric pocket of the kinase, contributing to high binding affinity and selectivity. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to efficiently generate analog libraries for lead optimization campaigns, accelerating the discovery of novel therapeutics for oncology and immunology.

Properties

IUPAC Name

tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-10-13(17-11-18-14)19-12-4-5-12/h10-12H,4-9H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHOHSHMARMPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

  • 6-Chloropyrimidine synthesis :
    • Condensation of malononitrile with cyclopropylamine yields 6-chloro-4-aminopyrimidine.
  • Nucleophilic substitution :
    • Reacting 6-chloropyrimidine with cyclopropylamine in ethanol at 80°C for 12 hours introduces the cyclopropylamino group (yield: 78%).

Piperazine Coupling and Protection

  • Buchwald-Hartwig amination :
    • Palladium-catalyzed coupling of 6-(cyclopropylamino)pyrimidin-4-amine with Boc-piperazine using Pd₂(dba)₃ and Xantphos in toluene at 110°C.
    • Yield: 65–70% after column chromatography.
  • Deprotection-reprotection cycles :
    • Temporary Boc removal with trifluoroacetic acid (TFA) enables further functionalization.

Limitations :

  • Multi-step purification (average yield per step: 70–80%)
  • Palladium residue contamination (≤0.1% by ICP-MS)
  • High energy input (reflux conditions)

Photocatalytic One-Step Synthesis

Recent advances leverage visible-light-mediated radical chemistry for streamlined synthesis:

Reaction Mechanism

  • Substrates : 2-Aminopyrimidine, Boc-piperazine.
  • Catalyst : Acridine salt (0.05 equiv).
  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv).
  • Solvent : Anhydrous dichloroethane.
  • Conditions : O₂ atmosphere, blue LED irradiation (450 nm, 10 hours).

The process proceeds via a radical cross-coupling mechanism:

  • Photoexcitation of the acridine catalyst generates a charge-transfer complex.
  • TEMPO mediates hydrogen atom transfer (HAT), forming reactive pyrimidinyl radicals.
  • Radical recombination with Boc-piperazine yields the target compound.

Performance Metrics

Parameter Value
Yield 95%
Purity >99% (HPLC)
Reaction time 10 hours
Catalyst loading 5 mol%

Advantages :

  • Eliminates heavy metals and hazardous hydrogen gas.
  • 30% reduction in solvent waste compared to traditional methods.

Comparative Analysis of Methods

Parameter Traditional Photocatalytic
Steps 4 1
Yield 65–70% 95%
Catalyst Pd₂(dba)₃/Xantphos Acridine salt/TEMPO
Temperature 110°C 25°C
Byproducts 3–5 <1
PMI (Process Mass Intensity) 120 45

Photocatalytic methods reduce process mass intensity (PMI) by 62.5%, aligning with green chemistry principles.

Optimization Strategies

Solvent Screening

Solvent Yield (%)
Dichloroethane 95
Acetonitrile 82
THF 75
Ethanol 68

Polar aprotic solvents enhance radical stability and coupling efficiency.

Catalytic System Tuning

  • Acridine derivatives : 10-methylacridinium perchlorate outperforms mesityl acridinium (yield increase: 15%).
  • Co-oxidants : TEMPO > K₂S₂O₈ (91% vs. 76%).

Challenges and Limitations

  • Substrate scope : Photocatalytic method currently limited to electron-deficient pyrimidines.
  • Scale-up : Light penetration issues in batch reactors >5 L.
  • Cost : Acridine catalysts ($320/g) vs. Pd/C ($150/g).

Chemical Reactions Analysis

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H26N4O3
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 1353974-24-9
  • Purity : Typically ≥ 95% in commercial preparations .

The structural formula can be represented as follows:

tert Butyl 4 6 cyclopropylamino pyrimidin 4 yl piperazine 1 carboxylate\text{tert Butyl 4 6 cyclopropylamino pyrimidin 4 yl piperazine 1 carboxylate}

Neurological Disorders

Research has indicated that compounds similar to tert-butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate may function as modulators of neurotransmitter receptors, particularly the dopamine D2 receptor. Studies have shown that modifications to the piperazine and pyrimidine rings can enhance binding affinity and efficacy, making them potential candidates for treating schizophrenia and other dopamine-related disorders .

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds, particularly in inhibiting viral replication. The structural features of this compound allow for interaction with viral proteins, potentially disrupting their function. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .

Cancer Therapeutics

The compound's ability to modulate cellular pathways makes it a candidate for cancer treatment. Research has focused on its role as an inhibitor of specific kinases involved in tumor growth and metastasis. The cyclopropylamino group has been noted to enhance selectivity towards certain cancer cell lines, suggesting a targeted therapeutic approach .

Case Studies and Research Findings

StudyFocusFindings
Dopamine D2 Receptor ModulationIdentified structural modifications that enhance negative allosteric modulation, indicating potential for treating psychotic disorders.
Antiviral ActivityDemonstrated effective inhibition of viral replication in vitro, suggesting application in antiviral drug development.
Cancer InhibitionShowed selective cytotoxicity against specific cancer cell lines, supporting its potential use in oncology.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: The cyclopropylamino group in Compound A provides a balance between steric bulk and hydrogen-bonding capacity, making it suitable for PPIs. In contrast, bulky groups like 4-chloro-2-(trifluoromethyl)phenyl (in ) enhance HDAC inhibition but reduce solubility.
  • Biological Activity : Thiazole- and hydroxyphenyl-substituted analogs (e.g., ) exhibit antimicrobial or kinase-modulating activities, highlighting the scaffold’s adaptability.
Key Observations:
  • T3P® Coupling : Widely used for amide/ester formation (e.g., ), offering high yields and compatibility with sensitive functional groups.
  • Microwave Assistance : Reduces reaction times (e.g., 150°C for 3 hours in vs. traditional reflux).

Physicochemical Properties

Property Compound A 4-chloro-2-(trifluoromethyl)phenyl analog Hydroxyphenyl analog
Molecular Weight (g/mol) 333.40 502.89 427.48
logP (predicted) 2.8 4.1 2.5
Solubility (aq. buffer) Moderate Low High
Crystallinity Amorphous Crystalline Crystalline
Key Observations:
  • logP Trends : Hydrophobic substituents (e.g., trifluoromethyl) increase logP, reducing aqueous solubility.
  • Crystallinity : Hydroxyphenyl analogs form stable crystals due to intramolecular hydrogen bonding .

Biological Activity

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H29N5O2
  • Molecular Weight : 347.46 g/mol
  • CAS Number : 1353980-15-0

The compound acts primarily as a protein kinase inhibitor, which is crucial in regulating various cellular processes including cell growth, division, and apoptosis. It targets specific kinases involved in cancer pathways, making it a candidate for anticancer therapy. The presence of the cyclopropylamino and pyrimidinyl groups enhances its binding affinity to kinase targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Inhibition of cell proliferation
A549 (Lung Cancer)3.8Induction of apoptosis
HCT116 (Colon Cancer)4.5Cell cycle arrest at G1 phase

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents.

Case Studies

  • Study on MCF-7 Cells : A study conducted by Zhang et al. (2023) reported that treatment with this compound led to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, suggesting a mechanism involving mitochondrial-mediated apoptosis.
  • Combination Therapy : In a combination therapy study published by Lee et al. (2024), the compound was used alongside palbociclib in ER+/HER2− breast cancer models, resulting in enhanced efficacy compared to single-agent treatments.
  • Toxicity Assessment : A toxicity study indicated that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal fibroblast cells at therapeutic doses, highlighting its potential for clinical application.

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Analysis

ParameterValueSource
Space GroupP2₁/n (monoclinic)
Unit Cell Dimensionsa = 6.1925 Å, b = 8.2636 Å
R-Factor (Final Refinement)0.050
π-π Stacking Distance3.5919 Å

Q. Table 2: Synthetic Yield Optimization for Piperazine Intermediates

Reaction ConditionYield ImprovementReference
Solvent: DCM vs. THF+15% (DCM)
Temperature: 0°C vs. RT+20% (0°C)
Catalyst: DIPEA vs. TEA+10% (DIPEA)

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